4-Hydroxybenzylamine hydrate

Description

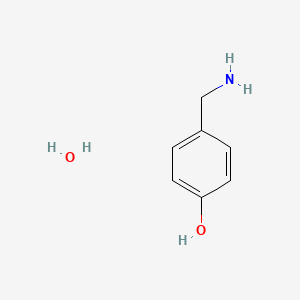

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)phenol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUGFJQJJCDBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparation Strategies

Classical and Contemporary Synthetic Routes for 4-Hydroxybenzylamine (B1666329) Hydrate (B1144303)

The preparation of 4-hydroxybenzylamine can be approached from several precursor molecules, each with distinct advantages and challenges. The primary methods include hydrogenation and reductive amination, demethylation of methoxy-protected precursors, and the reduction of nitrile functionalities.

Hydrogenation and Reductive Amination Approaches (e.g., from p-hydroxybenzaldehyde)

A prevalent and industrially significant method for synthesizing 4-hydroxybenzylamine is the reductive amination of p-hydroxybenzaldehyde. This one-step process involves the reaction of p-hydroxybenzaldehyde with ammonia (B1221849) in the presence of a catalyst and a reducing agent, typically hydrogen gas. prepchem.comnih.gov

One common procedure involves stirring a solution of p-hydroxybenzaldehyde in a solvent such as methanol (B129727) or ethanol (B145695) saturated with ammonia, in the presence of a Raney nickel catalyst. prepchem.comnih.gov The reaction is carried out under hydrogen pressure in an autoclave. prepchem.com The use of aqueous ammonia has also been reported, offering a more environmentally friendly approach by replacing organic solvents with water. mdpi.com The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the primary amine.

Key reaction parameters that influence the efficiency of this process include temperature, hydrogen pressure, and the molar ratio of reactants. For instance, a described method specifies stirring the mixture at room temperature under a hydrogen pressure of 100 atmospheres for several hours to achieve a high yield. prepchem.com Another variation uses a lower pressure and a slightly elevated temperature. google.com

| Parameter | Method A | Method B |

| Starting Material | p-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde |

| Catalyst | Raney Nickel | Raney Nickel |

| Ammonia Source | Ammonia in Ethanol | Aqueous Ammonia |

| Solvent | Ethanol | Water |

| Pressure | 100 atm H₂ | Atmospheric to 10 bar H₂ |

| Temperature | Room Temperature | 20-100 °C |

| Yield | 85% | Not specified |

| Reference | prepchem.com | google.com |

Demethylation Pathways (e.g., from 4-methoxybenzylamine (B45378) precursors)

An alternative strategy for the synthesis of 4-hydroxybenzylamine involves the demethylation of 4-methoxybenzylamine. researchgate.netresearchgate.net This approach is particularly useful when the methoxy (B1213986) precursor is more readily available or when reaction conditions for reductive amination are not suitable for a particular substrate.

The cleavage of the methyl ether can be accomplished using various demethylating agents. A common reagent for this transformation is hydrobromic acid (HBr). researchgate.net The reaction involves heating 4-methoxybenzylamine with hydrobromic acid, which cleaves the methyl-oxygen bond to yield the desired 4-hydroxybenzylamine and methyl bromide as a byproduct. researchgate.net A patented method describes refluxing 4-methoxybenzylamine with hydrobromic acid and distilling off excess water to drive the reaction to completion. researchgate.net

Another powerful demethylating agent is boron tribromide (BBr₃). iaea.org While effective, this reagent is often more expensive and requires careful handling due to its reactivity. iaea.org The choice between these reagents often depends on the scale of the synthesis, cost considerations, and the desired reaction conditions.

| Demethylating Agent | Precursor | Key Features | Reference |

| Hydrobromic Acid (HBr) | 4-Methoxybenzylamine | Cost-effective, requires heating, can use lower concentrations. | researchgate.net |

| Boron Tribromide (BBr₃) | 4-Methoxybenzylamine | Highly effective, often used for sensitive substrates, requires careful handling. | iaea.org |

Catalytic Hydration Techniques (e.g., from 4-hydroxybenzonitrile)

The synthesis of 4-hydroxybenzylamine can also be achieved starting from 4-hydroxybenzonitrile. This route typically involves a two-step process. First, the nitrile group is hydrated to an amide, forming 4-hydroxybenzamide (B152061). mdpi.com This hydration can be catalyzed by acids, such as sulfuric acid, in a mixed solvent system like water and acetonitrile (B52724). mdpi.com

In the second step, the resulting 4-hydroxybenzamide is reduced to 4-hydroxybenzylamine. mdpi.com This reduction can be carried out using various reducing agents. While direct catalytic hydration of a nitrile to an amine is less common, the reduction of nitriles to primary amines is a well-established transformation. For instance, borane (B79455) has been used as a reducing agent for the synthesis of 2-hydroxybenzylamine from 2-hydroxybenzonitrile. researchgate.net

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in various chemical transformations. While specific literature on the microwave-assisted synthesis of 4-hydroxybenzylamine hydrate is not abundant, the principles of this technology can be applied to the known synthetic routes.

For example, the formation of imines, which are intermediates in reductive amination, can be significantly accelerated under microwave irradiation, often in solvent-free conditions. This suggests that the reductive amination of p-hydroxybenzaldehyde could potentially be optimized using microwave technology to reduce reaction times and energy consumption. Similarly, demethylation reactions and the reduction of nitriles and amides are amenable to microwave heating, which could lead to more efficient and environmentally friendly synthetic protocols for 4-hydroxybenzylamine. Further research in this area could lead to the development of rapid and high-yield microwave-assisted methods for the preparation of this important compound.

Investigation of Precursor Compound Influence and Reaction Condition Optimization

The choice of precursor and the optimization of reaction conditions are critical for developing an efficient and cost-effective synthesis of this compound. The purity and yield of the final product are directly influenced by factors such as the starting material, catalyst, solvent, temperature, and pH.

In the reductive amination of p-hydroxybenzaldehyde, the type of catalyst and the reaction medium play a significant role. Raney nickel is a commonly used catalyst, but others may also be effective. prepchem.com The use of an aqueous medium, as opposed to organic solvents, can simplify the work-up procedure and reduce the environmental impact of the synthesis. mdpi.com The molar ratio of ammonia to the aldehyde is another crucial parameter; an insufficient amount can lead to the formation of secondary and tertiary amines as byproducts. mdpi.com

For the demethylation of 4-methoxybenzylamine, the concentration of the acid and the reaction temperature are key variables to control. researchgate.net A higher concentration of hydrobromic acid and elevated temperatures can increase the reaction rate, but may also lead to the formation of impurities if not carefully managed. researchgate.net

Optimizing the pH during the work-up is also essential for maximizing the yield. For instance, after the hydrogenation of p-hydroxybenzaldehyde, adjusting the pH of the filtrate to a specific range (e.g., pH 9-10) is recommended to facilitate the precipitation of the product. mdpi.com

Strategies for Enhancing Synthetic Yields and Purity of this compound

Maximizing the yield and ensuring the high purity of this compound are paramount for its application in pharmaceuticals and other fine chemicals. Several strategies can be employed throughout the synthetic process to achieve these goals.

Careful control of reaction conditions is the first line of defense against the formation of byproducts. In reductive amination, for example, maintaining the optimal hydrogen pressure and temperature can minimize the production of over-reduced or side-chain alkylated products. prepchem.com Similarly, in demethylation reactions, precise temperature control can prevent unwanted side reactions. researchgate.net

Purification of the crude product is another critical step. Recrystallization is a commonly used technique to obtain high-purity 4-hydroxybenzylamine. prepchem.com The choice of solvent for recrystallization is important; a mixture of ethanol and ether has been reported to be effective. prepchem.com The process of boiling the filtrate with activated charcoal before recrystallization can also help to remove colored impurities. prepchem.com

In some patented procedures, a multi-step purification process is described, which may include extraction with an organic solvent to remove non-polar impurities, followed by pH adjustment and crystallization. researchgate.net The final product, 4-hydroxybenzylamine, is often obtained as a monohydrate, which is a stable crystalline solid. researchgate.net Controlling the drying conditions, such as temperature and vacuum, can influence the hydration state of the final product. researchgate.net

Chemical Reactivity and Advanced Derivatization Studies

Reactivity Profiling of Phenolic and Amine Functionalities

The presence of both an amine and a phenol (B47542) group on the same aromatic scaffold allows for selective transformations, governed by the choice of reagents and reaction conditions. The benzylamine (B48309) moiety is typically more nucleophilic than the phenol, although the acidity of the phenolic proton allows for its facile conversion into a potent phenoxide nucleophile.

Acylation of 4-hydroxybenzylamine (B1666329) can proceed at either the nitrogen of the amine or the oxygen of the hydroxyl group. The selectivity of this reaction is highly dependent on the reaction conditions. Generally, the primary amine is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions.

To achieve O-acylation, the amine functionality is often protected, or acidic conditions are employed, which protonate the amine, reducing its nucleophilicity and favoring reaction at the hydroxyl group nih.gov.

Product Characterization: The products of acylation are typically characterized using standard spectroscopic methods. For instance, in the ¹H NMR spectrum of an N-acylated product, one would expect to see a downfield shift of the benzylic protons (CH₂) and the appearance of an amide N-H signal. For an O-acylated product, the aromatic protons adjacent to the ester group would show a characteristic downfield shift. Infrared (IR) spectroscopy is also a key tool, with N-acylation showing a characteristic amide C=O stretch (approx. 1640-1680 cm⁻¹), while O-acylation would result in an ester C=O stretch (approx. 1735-1750 cm⁻¹). Mass spectrometry would confirm the addition of the acyl group by an increase in the molecular weight.

| Reaction Type | Acylating Agent | Typical Conditions | Primary Product |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | N-(4-hydroxybenzyl)acetamide |

| O-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Acid catalyst (e.g., H₂SO₄) or with prior N-protection | 4-(aminomethyl)phenyl acetate |

The functional groups of 4-hydroxybenzylamine can act as potent nucleophiles in substitution reactions.

Amine as Nucleophile: The primary amine can readily participate in Sₙ2 reactions with alkyl halides to form secondary and tertiary amines. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide.

Phenol as Nucleophile: While the hydroxyl group is a modest nucleophile, its deprotonation with a base (e.g., sodium hydroxide, potassium carbonate) yields a highly nucleophilic phenoxide ion. This phenoxide is an excellent nucleophile for reactions such as the Williamson ether synthesis, where it displaces a halide from a primary alkyl halide to form an ether masterorganicchemistry.comwikipedia.org. This reaction also follows an Sₙ2 mechanism wikipedia.org.

| Nucleophilic Group | Electrophile | Reaction Name | Product Class |

|---|---|---|---|

| Amine (-CH₂NH₂) | Methyl Iodide (CH₃I) | N-Alkylation | Secondary Amine |

| Phenoxide (-O⁻) | Ethyl Bromide (CH₃CH₂Br) | Williamson Ether Synthesis | Aryl Ether |

The oxidation and reduction of 4-hydroxybenzylamine and its derivatives are key transformations in synthetic chemistry.

Reduction Pathways: A primary synthetic route to 4-hydroxybenzylamine itself involves the reduction of 4-hydroxybenzaldehyde (B117250). This is typically achieved through reductive amination, where the aldehyde first reacts with ammonia (B1221849) to form a Schiff base (imine), which is then reduced in situ to the primary amine prepchem.com. Common reducing agents for this transformation include sodium borohydride, catalytic hydrogenation (e.g., with Raney nickel), or borane-amine complexes prepchem.comgoogle.com.

Oxidation Pathways: The oxidation of 4-hydroxybenzylamine can yield several products depending on the oxidant and conditions. Mild oxidation can convert the primary amine to an imine or the benzyl alcohol back to 4-hydroxybenzaldehyde. More vigorous oxidation can lead to the formation of 4-hydroxybenzoic acid or even ring-opening degradation. The oxidation of the related compound, 4-hydroxybenzaldehyde, has been studied using oxidants like potassium permanganate sphinxsai.com. The synthetic utility of these pathways lies in the interconversion of functional groups, enabling access to aldehydes, carboxylic acids, and imines which are valuable intermediates for further synthesis nbinno.comnbinno.com.

Hydrogen bonding plays a crucial role in the solid-state structure and solution-phase behavior of 4-hydroxybenzylamine, significantly influencing its reactivity. The molecule can act as both a hydrogen bond donor (via the O-H and N-H groups) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs).

Computational and synthetic studies have demonstrated that 4-hydroxybenzylamine can form cyclic dimers in solution through intermolecular O–H⋯N hydrogen bonds. These dimers are further stabilized by π-stacking interactions between the aromatic rings nih.gov. This pre-organization into a cyclic "template" has a profound effect on its reaction with formaldehyde (B43269). When the template is formed, macrocyclisation occurs, leading to the formation of a 12-atom azacyclophane as the major product. In contrast, if linear arrangements are favored, only a mixture of linear oligomers is obtained. This "hydrogen bond-assisted macrocyclic synthesis" is a powerful strategy where non-covalent interactions are used to direct the course and outcome of a chemical reaction nih.gov.

Applications in Advanced Coupling and Cross-Coupling Reactions

4-Hydroxybenzylamine is a valuable substrate for modern palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-nitrogen and carbon-oxygen bonds.

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling used to form C-N and C-O bonds alfa-chemistry.comwikipedia.org. This reaction has revolutionized the synthesis of arylamines and aryl ethers due to its broad substrate scope and functional group tolerance compared to classical methods wikipedia.org.

C-N Bond Formation: In the context of C-N bond formation, 4-hydroxybenzylamine can serve as the amine coupling partner, reacting with aryl halides or triflates. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos). A base is required to deprotonate the amine in the catalytic cycle. Given the presence of the acidic phenolic proton, careful choice of base and reaction conditions may be necessary to prevent competitive side reactions at the hydroxyl group. Often, the hydroxyl group might require protection prior to the coupling reaction.

Chan-Lam Coupling Methodologies

The Chan-Lam coupling is a versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically aryl C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol in the presence of a copper catalyst, often with an oxidant like oxygen from the air, and can be conducted at room temperature. nrochemistry.comyoutube.com Given its structure, 4-Hydroxybenzylamine hydrate (B1144303), possessing a primary amine group, is a suitable substrate for N-arylation via the Chan-Lam coupling.

The general reaction scheme involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the amine to form the desired N-aryl product. wikipedia.org The reaction is known for its tolerance of various functional groups, making it a powerful tool in organic synthesis. nih.gov For 4-Hydroxybenzylamine, this methodology would allow for the introduction of diverse aryl substituents on the nitrogen atom, leading to a wide array of N-aryl-4-hydroxybenzylamine derivatives. These products could serve as valuable intermediates in medicinal chemistry and materials science. While specific literature detailing the Chan-Lam coupling of 4-hydroxybenzylamine is not abundant, the general applicability of the reaction to primary amines strongly supports its feasibility. organic-chemistry.orgbeilstein-journals.org

| Parameter | Description | Relevance to 4-Hydroxybenzylamine |

| Reaction Type | Copper-catalyzed N-arylation | Enables the formation of a C-N bond between an aryl group and the nitrogen of 4-hydroxybenzylamine. |

| Reactants | Aryl boronic acid, Amine (4-Hydroxybenzylamine) | 4-Hydroxybenzylamine serves as the amine component. |

| Catalyst | Copper (II) salts (e.g., Cu(OAc)₂) | Essential for facilitating the cross-coupling. |

| Conditions | Often mild, room temperature, presence of a base and an oxidant (air) | Favorable for the functionalization of a relatively simple molecule like 4-hydroxybenzylamine. |

| Products | N-Aryl-4-hydroxybenzylamines | A class of compounds with potential applications in various fields. |

Mannich and Petasis Reactions

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. wikipedia.orgchemtube3d.com The product is a β-amino-carbonyl compound known as a Mannich base. nih.govthermofisher.com 4-Hydroxybenzylamine can act as the amine component in this reaction. For instance, its reaction with formaldehyde and an enolizable ketone would yield a Mannich base, introducing an aminoalkyl group into the ketone structure. youtube.com This reaction is a fundamental tool for the synthesis of various nitrogen-containing compounds. researchgate.net

The Petasis reaction , also known as the boronic acid Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. researchgate.net 4-Hydroxybenzylamine can serve as the amine component, reacting with a carbonyl compound (e.g., an α-keto acid) and a boronic acid to generate a variety of substituted amino acid derivatives. organic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity and the stability of the reactants. wikipedia.org Recent advancements include a photochemical Petasis-type reaction for the synthesis of α-tertiary o-hydroxybenzylamines, highlighting the ongoing development of this methodology. nih.gov

| Reaction | Components | Product with 4-Hydroxybenzylamine | Significance |

| Mannich Reaction | 4-Hydroxybenzylamine, Formaldehyde, Active Hydrogen Compound | β-amino-carbonyl compound (Mannich base) | Introduction of a functionalized aminoalkyl group. |

| Petasis Reaction | 4-Hydroxybenzylamine, Carbonyl Compound, Boronic Acid | Substituted amine or amino acid derivative | Versatile synthesis of complex amines and amino acids. |

Ugi Multicomponent Reactions

The Ugi reaction is a four-component condensation reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the rapid generation of molecular diversity, producing α-aminoacyl amide derivatives in a single step. tcichemicals.comnih.gov The products often possess peptide-like structures, making them of significant interest in medicinal chemistry and drug discovery. nih.gov

In the context of 4-Hydroxybenzylamine, it can serve as the primary amine component. When reacted with a carbonyl compound, a carboxylic acid, and an isocyanide, it would lead to the formation of a complex bis-amide structure incorporating the 4-hydroxybenzyl moiety. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by varying the other three components, enabling the creation of large chemical libraries for screening purposes. wikipedia.org

The general mechanism involves the initial formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner to yield the final product. wikipedia.org

Formation of Complex Molecular Architectures and Functional Materials

Macrocyclization Processes and the Influence of Non-Covalent Interactions

Recent studies have demonstrated the successful macrocyclization of 4-hydroxybenzylamine with formaldehyde to form a 12-atom azacyclophane. rsc.orgrsc.org This process is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-stacking. researchgate.netnih.gov Computational and synthetic evidence has shown that 4-hydroxybenzylamine molecules pre-organize in solution to form dimers. rsc.orgnih.gov

This pre-organization is driven by the formation of O–H···N hydrogen bonds between the phenolic hydroxyl group of one molecule and the amino group of another. rsc.org These cyclic dimers are further stabilized by π-stacking interactions between the aromatic rings. rsc.org This "template" effect directs the subsequent reaction with formaldehyde to favor macrocyclization over the formation of linear oligomers. semanticscholar.org This strategy, termed hydrogen bond-assisted macrocyclic synthesis, has proven to be an effective method for constructing azacyclophanes. researchgate.netrsc.org

| Interaction Type | Role in Macrocyclization | Outcome |

| O–H···N Hydrogen Bonding | Primary driving force for the formation of dimeric templates. | Pre-organizes 4-hydroxybenzylamine molecules for cyclization. |

| π-Stacking | Stabilizes the hydrogen-bonded dimers. | Enhances the template effect, favoring macrocycle formation. |

The reaction of 4-hydroxybenzylamine with formaldehyde in various solvents has been shown to produce the azacyclophane as the major product. rsc.org This highlights the robustness of the non-covalent interactions in guiding the reaction pathway.

Design and Synthesis of Organic Cages Incorporating 4-Hydroxybenzylamine Units

Porous organic cages (POCs) are discrete molecular architectures with intrinsic cavities that have applications in gas storage, separation, and catalysis. nih.govrsc.org The synthesis of these cages often relies on the self-assembly of building blocks through dynamic covalent chemistry, such as imine condensation. researchgate.net

4-Hydroxybenzylamine, with its primary amine and phenolic hydroxyl groups, presents an interesting building block for the construction of organic cages. The amine functionality can readily participate in imine bond formation with aldehyde-containing monomers. The presence of the hydroxyl group can introduce additional functionality to the resulting cage, potentially influencing its solubility, porosity, and host-guest properties through hydrogen bonding. hw.ac.uknih.gov

While specific examples of organic cages synthesized directly from 4-hydroxybenzylamine are not prevalent in the literature, the principles of cage synthesis suggest its potential utility. For example, a [4+6] condensation of a tetra-aldehyde with 4-hydroxybenzylamine could theoretically lead to the formation of a tetrahedral organic cage. The phenolic hydroxyl groups could be directed either into the cage cavity (endo-functionalized) or away from it (exo-functionalized), depending on the geometry of the building blocks. nih.gov

Polymer Grafting and Conjugation Strategies (e.g., Carboxymethylcellulose functionalization)

Polymer grafting is a technique used to modify the properties of a polymer by covalently attaching new monomer or polymer chains to its backbone. mdpi.com Carboxymethylcellulose (CMC) is a cellulose (B213188) derivative with carboxymethyl groups, which provide sites for further functionalization. ijacskros.com The hydroxyl and carboxyl groups on CMC can be chemically modified to graft other molecules, thereby altering its physical and chemical properties for various applications, including in the biomedical field. sigmaaldrich.com

4-Hydroxybenzylamine can be grafted onto polymers like carboxymethylcellulose through several strategies. The primary amine group can form an amide bond with the carboxylic acid groups of CMC, a reaction often facilitated by coupling agents. Alternatively, the phenolic hydroxyl group could potentially be used for etherification reactions with suitable functional groups on a polymer backbone.

Such functionalization of carboxymethylcellulose with 4-hydroxybenzylamine could introduce new properties to the polymer, such as antioxidant capabilities due to the phenolic group, or provide a reactive handle for further modifications. These modified polymers could find applications in areas like drug delivery, biomaterials, and functional coatings.

Synthesis of Dendrimeric Structures and Oligomers

The unique bifunctional nature of 4-hydroxybenzylamine allows it to be a foundational unit in the synthesis of macrocycles and oligomers through a strategy known as hydrogen bond-assisted macrocyclic synthesis. Computational and synthetic studies have demonstrated that 4-hydroxybenzylamine molecules can form cyclic dimers in solution. These dimers are stabilized by intermolecular O–H⋯N hydrogen bonds between the phenolic hydroxyl group of one molecule and the amino group of another, further reinforced by π-stacking interactions between the aromatic rings.

This pre-organization of molecules into a cyclic "template" influences the outcome of subsequent reactions. When 4-hydroxybenzylamine reacts with formaldehyde, the formation of these dimers preferentially leads to a macrocyclic product. Specifically, the reaction yields a 12-atom azacyclophane as the major product, alongside a smaller proportion of a linear dimer. This demonstrates that the non-covalent interactions between the 4-hydroxybenzylamine molecules are crucial in directing the reaction pathway towards cyclization over linear polymerization.

| Reactant | Reagent | Major Product | Minor Product | Governing Principle |

|---|---|---|---|---|

| 4-Hydroxybenzylamine | Formaldehyde | 12-atom Azacyclophane (Macrocycle) | Linear Dimer (Oligomer) | Hydrogen Bond-Assisted Macrocyclic Synthesis |

Intermediate in the Synthesis of N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide

4-Hydroxybenzylamine serves as a critical intermediate in the targeted synthesis of complex amide derivatives. One notable application is in the preparation of N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide. In this synthesis, the hydrochloride salt of 4-hydroxybenzylamine is reacted with 3,4,5-trimethoxybenzoyl chloride.

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of 4-hydroxybenzylamine attacks the carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond. The resulting product, N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide, is identified as a novel compound with potential pharmacological characteristics. This synthesis highlights the utility of 4-hydroxybenzylamine as a nucleophilic building block for introducing the 4-hydroxybenzyl moiety into larger, multifunctional molecules.

| Starting Material | Reagent | Product |

|---|---|---|

| 4-hydroxybenzylamine hydrochloride | 3,4,5-trimethoxybenzoyl chloride | N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide |

Synthesis of Trifluoromethyl-Containing Derivatives

The incorporation of a trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) group into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. Given its phenolic hydroxyl group, 4-hydroxybenzylamine is a potential substrate for the synthesis of aryl trifluoromethyl ether derivatives.

Several methods exist for the O-trifluoromethylation of phenols, which could theoretically be applied to 4-hydroxybenzylamine. acs.orgacs.org These are often two-step processes that first functionalize the hydroxyl group, followed by fluorination. acs.org One approach involves the conversion of phenols into aryl xanthates, which are then treated with fluorinating agents under mild conditions to yield the corresponding aryl trifluoromethyl ethers. acs.orgnih.gov Another strategy is the O-carboxydifluoromethylation of a phenol, followed by a silver-catalyzed decarboxylative fluorination to generate the –OCF₃ group. acs.orgcas.cn While these general methodologies are established for phenolic compounds, their specific application to produce trifluoromethyl-containing derivatives directly from 4-hydroxybenzylamine requires further investigation.

| Method | Description | Key Reagents |

|---|---|---|

| Via Aryl Xanthates | A two-step conversion of a phenol to a xanthate intermediate, followed by reaction with a fluorinating agent. acs.orgnih.gov | Imidazolium methylthiocarbonothioyl salts, XtalFluor-E, Trichloroisocyanuric acid (TCCA) nih.gov |

| Decarboxylative Fluorination | Involves O-carboxydifluoromethylation of the phenol followed by a silver-catalyzed fluorodecarboxylation step. acs.orgcas.cn | Sodium bromodifluoroacetate, SelectFluor II, Silver catalyst acs.org |

| Direct Oxidative Trifluoromethylation | A direct conversion using a trifluoromethyl source promoted by a silver salt. acs.org | Ruppert-Prakash reagent (Me₃SiCF₃), Silver salt acs.org |

Advanced Characterization and Spectroscopic Analysis Methodologies

Spectroscopic Analysis for Structural Elucidation of 4-Hydroxybenzylamine (B1666329) Derivatives

Spectroscopic techniques are indispensable for the structural verification of 4-Hydroxybenzylamine and its derivatives. By probing the interaction of molecules with electromagnetic radiation, these methods provide a fingerprint of the compound's chemical structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-Hydroxybenzylamine, ¹H NMR and ¹³C NMR spectra provide definitive information about the arrangement of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of 4-Hydroxybenzylamine exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region (approximately δ 6.7-7.2 ppm), indicative of a 1,4-disubstituted (para) pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the amine group produce a singlet at around δ 3.7-4.0 ppm. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The ¹³C spectrum for 4-Hydroxybenzylamine would show distinct signals for the four types of carbon atoms in the molecule. The methylene carbon (-CH₂-) would appear in the aliphatic region (approx. δ 45 ppm). The four aromatic carbons would have signals in the range of δ 115-156 ppm, with the carbon atom bonded to the hydroxyl group being the most deshielded.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 6.7 - 7.2 | Aromatic protons (AA'BB' system, two doublets) |

| ¹H | 3.7 - 4.0 | Methylene protons (-CH₂-) |

| ¹H | Variable (broad) | Amine (-NH₂) and Hydroxyl (-OH) protons |

| ¹³C | ~45 | Methylene carbon (-CH₂-) |

| ¹³C | 115 - 130 | Aromatic CH carbons |

| ¹³C | 130 - 140 | Aromatic C-CH₂N quaternary carbon |

| ¹³C | 150 - 156 | Aromatic C-OH quaternary carbon |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Hydroxybenzylamine hydrate (B1144303) shows several characteristic absorption bands that confirm its structure. avantorsciences.com

Key absorptions include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group and the N-H stretching of the primary amine. The presence of water of hydration in the hydrate form would also contribute to this broadness. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-N stretching of the benzylamine (B48309) group and the C-O stretching of the phenol (B47542) group typically appear in the fingerprint region between 1200-1300 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Phenol, H₂O) | 3200 - 3600 (Broad) |

| N-H Stretch (Amine) | 3200 - 3500 (Overlaps with O-H) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-N Stretch | 1200 - 1300 |

| C-O Stretch (Phenol) | 1200 - 1260 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. This technique is useful for quantitative analysis and for monitoring reactions involving chromophores, such as the aromatic ring in 4-Hydroxybenzylamine. The phenolic and benzylamine moieties constitute a chromophoric system that absorbs in the UV region. For quality control purposes, a specification for a solution of 4-(Aminomethyl)phenol hydrate may include a maximum absorbance value at a specific wavelength, for example, an absorbance of ≤0.06 at 220 nm. uniovi.es This ensures the absence of strongly absorbing impurities. Furthermore, UV-Vis spectroscopy has been employed to monitor the enzymatic activity of transaminases using 4-hydroxybenzylamine as an amine donor. tandfonline.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For 4-Hydroxybenzylamine, electrospray ionization (ESI) is a common technique. The protonated molecule [M+H]⁺ would have an m/z of approximately 124.07.

High-resolution mass spectrometry can confirm the elemental formula (C₇H₉NO). Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion reveal characteristic fragmentation patterns. A major fragment ion is typically observed at m/z 107.049, corresponding to the loss of ammonia (B1221849) (NH₃), which is a characteristic fragmentation pathway for benzylamines.

| Precursor Ion | m/z (approx.) | Major Fragment Ion | m/z (approx.) | Neutral Loss |

| [M+H]⁺ | 124.07 | [C₇H₇O]⁺ | 107.05 | NH₃ |

| [M+Na]⁺ | 146.06 | [C₇H₈NO]⁺ | 123.07 | Na |

Thermal and Physicochemical Characterization

Thermal analysis techniques are used to study the effect of heat on a material, providing information on its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for studying the decomposition of materials and the stability of hydrates.

A study on 4-Hydroxybenzylamine revealed a multi-stage decomposition process under a nitrogen atmosphere. The analysis showed that the compound does not exhibit significant dehydration or volatilization below 70°C. A weight loss of approximately 12% occurs up to 115°C, with two distinct peak decomposition temperatures observed at 83.9°C and 106.6°C in the derivative thermogravimetry (DTG) curve. This initial weight loss may be attributed to the loss of lattice water and some initial decomposition. Following this, three further peak decomposition temperatures were identified at 139.7°C, 168.8°C, and 408°C. The process results in a residual weight of 36.4% at 800°C, indicating the formation of a stable char.

| Temperature Range/Peak (°C) | Observation |

| < 70°C | No distinct dehydration or volatilization |

| up to 115°C | ~12% weight loss |

| 83.9°C | Peak decomposition temperature (DTG) |

| 106.6°C | Peak decomposition temperature (DTG) |

| 139.7°C | Peak decomposition temperature (DTG) |

| 168.8°C | Peak decomposition temperature (DTG) |

| 408°C | Peak decomposition temperature (DTG) |

| at 800°C | 36.4% residual weight |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials. nih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly sensitive for studying the thermotropic properties of chemical compounds, including melting, crystallization, and glass transitions. nih.gov

When analyzing a hydrated crystalline solid like 4-hydroxybenzylamine hydrate, a DSC thermogram would typically reveal key thermal events. Initially, an endothermic peak corresponding to the release of water of hydration would be expected. Following dehydration, another distinct, sharp endothermic peak would signify the melting of the anhydrous form of the compound. The melting point for 4-hydroxybenzylamine is reported to be in the range of 123-128 °C. sigmaaldrich.com

The data obtained from DSC analysis provides the temperatures at which these phase transitions occur (Tm) and the enthalpy associated with them (ΔH), which is the energy required to complete the transition. mdpi.com A higher melting temperature generally indicates greater conformational stability of the crystal lattice. mdpi.com For this compound, DSC can thus be used to determine its thermal stability and to characterize its solid-state properties.

| Property | Description | Typical Observation in DSC |

| Dehydration | Release of water molecules from the crystal lattice. | Endothermic peak at a temperature lower than the melting point. |

| Melting Point (Tm) | Temperature at which the solid form transitions to a liquid. | Sharp endothermic peak. For 4-hydroxybenzylamine, this occurs around 123-128 °C. sigmaaldrich.com |

| Enthalpy of Fusion (ΔH) | The amount of energy required to melt the sample. | Calculated from the area under the melting peak. |

| Decomposition | Chemical degradation of the compound at elevated temperatures. | May appear as an exothermic or endothermic event, often at temperatures above the melting point. |

Gas-Phase Fragmentation and Ionization Studies

Photofragmentation spectroscopy is a powerful technique used to study the structure and dissociation dynamics of ions in the gas phase. In this method, ions, such as protonated 4-hydroxybenzylamine ([C7H9NO + H]+), are isolated in a mass spectrometer and irradiated with a laser. The absorption of photons excites the ion, leading to fragmentation. The resulting fragment ions are then mass-analyzed to produce a photofragmentation spectrum.

While specific photofragmentation studies on protonated 4-hydroxybenzylamine are not detailed in the available literature, the behavior of similar protonated benzylamines has been investigated using collision-induced dissociation (CID), a related technique. researchgate.netnih.gov These studies reveal common fragmentation pathways that are likely to be observed in photofragmentation experiments. A primary and highly favorable fragmentation pathway for protonated benzylamines is the elimination of a neutral ammonia (NH3) molecule. researchgate.netnih.gov

For protonated 4-hydroxybenzylamine, this would result in the formation of a 4-hydroxybenzyl cation. The mechanism for this loss can involve the transfer of a proton from one of the ortho positions on the phenyl ring to the amino group, facilitating the elimination of ammonia. nih.gov Further fragmentation of the resulting 4-hydroxybenzyl cation could then occur at higher excitation energies.

Table of Expected Fragmentation

| Precursor Ion | Proposed Neutral Loss | Key Fragment Ion | m/z (approx.) |

|---|---|---|---|

| [4-Hydroxybenzylamine+H]+ | NH3 (Ammonia) | 4-Hydroxybenzyl cation | 107 |

Proton Affinity (PA) and Gas-Phase Basicity (GPB) are fundamental measures of a molecule's intrinsic basicity in the absence of solvent effects. The proton affinity is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a molecule with a proton. wikipedia.org Gas-phase basicity is the negative of the Gibbs free energy change (–ΔG) for the same reaction and therefore includes entropic contributions. wikipedia.orgnih.gov

B + H+ → BH+

A higher proton affinity indicates a stronger attraction between the molecule and a proton, signifying a stronger base in the gas phase. wikipedia.org These values are crucial for understanding reaction mechanisms and molecular interactions in environments where solvent is absent, such as in the active sites of some enzymes or in mass spectrometry experiments. nih.gov

| Term | Definition | Significance |

| Proton Affinity (PA) | The negative of the enthalpy change (–ΔH) for the gas-phase protonation reaction. wikipedia.org | A measure of the intrinsic thermodynamic basicity of a molecule. |

| Gas-Phase Basicity (GPB) | The negative of the Gibbs free energy change (–ΔG) for the gas-phase protonation reaction. nih.gov | Accounts for both enthalpy and entropy, providing a measure of basicity under standard conditions. |

Chromatographic Separation and Detection Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely applied in quality control for chemical and pharmaceutical compounds to determine purity.

For 4-hydroxybenzylamine, HPLC is a standard method used to assess its purity, with commercial suppliers often specifying a purity of 97% or greater as determined by this technique. thermofisher.com In a typical HPLC analysis of 4-hydroxybenzylamine, a reversed-phase column (e.g., a C18 column) would likely be used. The separation is based on the differential partitioning of the analyte between the stationary phase (the nonpolar column packing) and the mobile phase (a polar solvent mixture, often water and acetonitrile (B52724) or methanol).

The 4-hydroxybenzylamine molecule, being moderately polar due to the hydroxyl and amino groups, would be retained on the nonpolar stationary phase. Its retention time—the time it takes for the analyte to pass through the column—is a characteristic parameter used for its identification under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature). Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in 4-hydroxybenzylamine absorbs UV light. The amount of UV absorption is proportional to the concentration of the compound, allowing for accurate quantification and purity assessment.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of 4-Hydroxybenzylamine (B1666329) Hydrate (B1144303) and Its Derivatives

Quantum mechanical methods are powerful tools for investigating the intrinsic properties of molecules at the electronic level. These studies provide fundamental insights into the structure, stability, and reactivity of 4-hydroxybenzylamine hydrate and its derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For 4-hydroxybenzylamine, DFT calculations have been employed to understand its intermolecular interactions, which are crucial for its behavior in solution and its reactivity.

Computational studies have established that 4-hydroxybenzylamine has a strong tendency to form dimers in solution. This dimerization occurs through the formation of O–H⋯N hydrogen bonds between the phenolic hydroxyl group of one molecule and the amino group of another. These cyclic dimer structures are further stabilized by π-stacking interactions between the aromatic rings. This theoretical insight into dimer formation is critical, as it explains the template effect observed in certain chemical reactions, such as the synthesis of azacyclophanes from 4-hydroxybenzylamine and formaldehyde (B43269).

DFT calculations typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) to optimize molecular geometry and compute various electronic properties. mdpi.com These properties, often referred to as global reactivity descriptors, help in understanding the chemical behavior of the molecule. While specific values for this compound require dedicated calculations, the types of parameters that can be determined are well-established and provide a detailed electronic profile of the molecule. mdpi.comconicet.gov.ar

| Calculated Property | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule; a larger gap implies greater stability. mdpi.com |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |

| Chemical Potential (µ) | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com |

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that models the dynamic behavior of atoms and molecules based on first-principles electronic structure calculations, providing insights into systems where classical force fields may be inadequate. mdpi.comshaoxc.com For this compound, AIMD simulations are invaluable for understanding the explicit role of water molecules and the dynamics of the hydration shell. nih.gov

These simulations can elucidate the complex hydrogen-bonding network between the functional groups of 4-hydroxybenzylamine (the phenolic -OH and the aminomethyl -CH₂NH₂) and the surrounding water molecules. mdpi.com AIMD allows for the study of hydration structures, the stability of these structures over time, and the electronic properties of the solvated molecule. nih.gov For instance, simulations can reveal the average number of hydrogen bonds formed by the solute, the preferred orientation of water molecules in the first and second hydration shells, and the residence time of these water molecules. researchgate.netnih.gov

By tracking the motion of atoms over time, AIMD can also shed light on conformational changes of the solute that are influenced or stabilized by the aqueous environment. mdpi.com The method provides a dynamic picture of how the solute perturbs the local structure of liquid water and how, in turn, the solvent influences the solute's properties. researchgate.net

| Parameter/Analysis | Information Provided |

|---|---|

| Radial Distribution Functions (g(r)) | Describes the probability of finding a solvent atom at a certain distance from a solute atom, defining the hydration shells. researchgate.net |

| Coordination Number | The average number of water molecules in the first hydration shell of the solute or its specific functional groups. |

| Hydrogen Bond Dynamics | Calculates the average number, lifetime, and geometry of hydrogen bonds between the solute and water. nih.gov |

| Solvent Orientational Ordering | Determines the preferred orientation of water molecules around the hydrophilic (-OH, -NH₂) and hydrophobic (aromatic ring) parts of the molecule. researchgate.net |

| Vibrational Spectra | Calculates infrared spectra from the simulation, allowing for the identification of spectral shifts induced by solute-solvent interactions. mdpi.com |

The interaction of this compound with light can be investigated using excited-state computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for studying the electronic excited states of molecules, providing information on their optical properties. rsc.orgnih.govchemrxiv.org

TD-DFT calculations can predict the electronic absorption spectrum by determining the vertical excitation energies from the ground state to various excited states. researchgate.net Each calculated transition is characterized by its energy (corresponding to the absorption wavelength), oscillator strength (related to the intensity of the absorption), and the nature of the orbitals involved. mdpi.com For a molecule like 4-hydroxybenzylamine, the lowest energy transitions are typically π→π* transitions associated with the phenolic ring. aip.org

Furthermore, these computational methods can be used to optimize the geometry of the molecule in its excited state, which is crucial for understanding fluorescence (emission) properties and photochemical reaction pathways. rsc.org Analysis of the differences between the ground and excited state electron densities reveals how charge is redistributed upon photoexcitation, identifying charge-transfer character. chemrxiv.org These theoretical insights are fundamental to predicting the photostability and potential photochemical reactivity of the compound. tandfonline.comchemrxiv.org

| Computed Property | Description and Significance |

|---|---|

| Excitation Energy (eV) / Wavelength (nm) | The energy required to promote an electron to an excited state; corresponds to peaks in the UV-Vis absorption spectrum. mdpi.com |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a given electronic transition; relates to the intensity of spectral bands. mdpi.com |

| Transition Character | Describes the nature of the excitation, e.g., π→π, n→π, or charge-transfer, based on the molecular orbitals involved. aip.org |

| Excited State Dipole Moment | Indicates the change in charge distribution upon excitation, which influences solvent interactions in the excited state. nih.gov |

| Natural Transition Orbitals (NTOs) | Provides a compact representation of the electron and hole wavefunctions, simplifying the characterization of the electronic transition. chemrxiv.org |

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an essential tool for mapping out the detailed steps of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally. For this compound, these methods can be used to understand its reactivity, particularly in processes like hydrolysis.

The hydrolysis of amine derivatives can be modeled computationally to understand the step-by-step molecular transformations. Such models typically involve identifying all relevant species along the reaction pathway, including the reactants, transition states, intermediates, and products. researchgate.net The presence of water is critical, and its role can be modeled either implicitly as a continuous solvent or explicitly with one or more water molecules participating directly in the reaction mechanism. rsc.orgdntb.gov.ua

For a reaction involving 4-hydroxybenzylamine, computational modeling would begin by constructing a reactant complex, for example, between the amine and a reactant like an ester or an acid chloride. The subsequent steps, such as the nucleophilic attack of the amine nitrogen, the formation of a tetrahedral intermediate, proton transfer events (often mediated by solvent water molecules), and the final bond cleavage to yield products, can be meticulously mapped. uregina.ca By calculating the geometries of all stationary points on the potential energy surface, a detailed mechanistic pathway is revealed. researchgate.net

| Reaction Stage | Key Geometrical Parameters to Monitor |

|---|---|

| Reactant Complex | Initial distances and angles between reacting centers (e.g., N atom and electrophilic C atom). |

| Transition State 1 (Nucleophilic Attack) | Shortening N---C bond distance; change in hybridization of the electrophilic carbon. |

| Tetrahedral Intermediate | Fully formed N-C bond; tetrahedral geometry at the former electrophilic carbon. dntb.gov.ua |

| Transition State 2 (Bond Cleavage/Proton Transfer) | Elongating C-Leaving Group bond; simultaneous formation/breaking of bonds involved in proton relays. dntb.gov.ua |

| Product Complex | Final bond lengths and angles of the separated product molecules. |

A crucial aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. beilstein-journals.org The motion corresponding to this imaginary frequency visualizes the atomic movements that lead from the reactant or intermediate to the product of that step.

| Species | Relative Gibbs Free Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0.0 (Reference) | The starting point of the reaction coordinate. |

| Transition State 1 (TS1) | ΔG‡₁ | Energy barrier for the first step (e.g., formation of tetrahedral intermediate). beilstein-journals.org |

| Intermediate | ΔG_int | A metastable species formed between two transition states. beilstein-journals.org |

| Transition State 2 (TS2) | ΔG‡₂ | Energy barrier for the second step (e.g., breakdown of the intermediate). dntb.gov.ua |

| Products | ΔG_rxn | The final energy of the products relative to the reactants. |

Structure-Activity/Property Relationship Predictions and Design Principles

The prediction of a molecule's activity and properties based on its structure is a fundamental goal in computational chemistry and drug design. For 4-hydroxybenzylamine, its chemical architecture—a phenol (B47542) ring substituted with an aminomethyl group—dictates its physicochemical properties and potential biological activities, such as reported antihypertensive effects. While specific quantitative structure-activity relationship (QSAR) models for 4-hydroxybenzylamine are not extensively detailed in the literature, design principles can be derived from computational studies on structurally related phenolic amines.

Computational models are pivotal in predicting how structural modifications influence key molecular properties. For phenolic compounds, properties such as the acid dissociation constant (pKa), reactivity, and interaction capabilities can be reliably predicted using methods like Density Functional Theory (DFT). These predictions guide the rational design of new molecules with tailored characteristics.

A notable example comes from the molecular design of phenolic type extractants, such as N-(2-hydroxy-5-nonylbenzyl)-dialkylamines, which share the core hydroxybenzylamine scaffold. In these studies, computational parameters are used to predict the extraction efficiency, establishing clear structure-property relationships. The design principles involve varying substituents to optimize several key controllable parameters that are calculated computationally.

These parameters serve as predictors for the molecule's performance in a given application. For instance, a lower charge on the nitrogen atom and a higher heat of dissociation for the phenolic group are desirable for certain extraction applications. By systematically modifying the structure—such as changing the number of carbon atoms in alkyl substituents or adding electronegative groups to the aromatic ring—and calculating the resulting impact on these parameters, molecules can be virtually screened and optimized before synthesis.

| Controllable Parameter (Structural Feature) | Predicted Property | Design Goal Example (for Phenolic Extractants) |

|---|---|---|

| Formal charge on the nitrogen atom (qN) | Lewis basicity, metal coordination | Lowering the charge to enhance interaction |

| Heat of dissociation of the phenolic group (ΔH) | Acidity (pKa), ease of deprotonation | Increasing the value for optimal binding |

| Logarithm of the distribution factor (log D) | Lipophilicity/hydrophilicity | Tuning for desired phase partitioning |

| Substituents on the aromatic ring | Electronic effects, steric hindrance | Adding electron-withdrawing groups to modify acidity |

This approach exemplifies how the principles of structure-property relationships are applied to the broader class of phenolic amines. The reactivity and stability of these compounds are governed by quantum chemical parameters like chemical hardness (η) and softness (σ), which can be calculated to predict their behavior. Therefore, the functional properties of 4-hydroxybenzylamine are intrinsically linked to its structural and electronic features, allowing for the computational prediction and rational design of derivatives with specific, desired characteristics.

Biological Relevance and Mechanistic Investigations Non Clinical Focus

Biosynthetic Pathways and Catabolic Sequences in Biological Systems

The formation of 4-hydroxybenzylamine (B1666329) in plants, particularly in developing white mustard (Sinapis alba) sprouts, is understood to originate from the catabolism of glucosinolates. nih.gov A proposed metabolic pathway suggests that the primary precursor is sinalbin (4-hydroxybenzylglucosinolate), which is abundant in S. alba. nih.govresearchgate.net

The biosynthetic sequence is initiated by the enzymatic breakdown of sinalbin. This process is part of the plant's natural secondary metabolism, where glucosinolates and their derivatives play roles in defense and plant-environment interactions. The pathway involves the hydrolysis of the parent glucosinolate to yield an unstable intermediate, which then serves as the electrophilic substrate for amination. nih.gov This pathway highlights a specific route for the synthesis of biogenic amines in plants, distinct from other known amine biosynthesis reactions. nih.gov

Table 1: Proposed Biosynthesis of 4-Hydroxybenzylamine in Sinapis alba

| Step | Precursor/Substrate | Key Intermediate | Product |

| 1 | Sinalbin (4-hydroxybenzylglucosinolate) | 4-Hydroxybenzyl carbocation | 4-Hydroxybenzylamine |

| 2 | L-glutamine | - | Ammonia (B1221849) (donated) |

The core of 4-hydroxybenzylamine biosynthesis in S. alba involves a two-part catabolic sequence. First, sinalbin undergoes enzymatic hydrolysis, which is a common step in glucosinolate breakdown. This reaction cleaves the glucose and sulfate (B86663) moieties, leading to the formation of a highly reactive 4-hydroxybenzyl carbocation. nih.gov

Following the generation of this carbocation, the second crucial step is the amination process. Research indicates that L-glutamine serves as the primary ammonia donor for this reaction. nih.gov The amide group of glutamine is transferred to the 4-hydroxybenzyl carbocation, resulting in the formation of 4-hydroxybenzylamine. This mechanism positions glutamine as a key contributor to the biosynthesis of this specific biogenic amine in the plant. nih.gov The process is a notable example of how plants utilize primary metabolites like amino acids to generate specialized secondary compounds.

Interaction with Enzymes and Biocatalytic Applications

In the field of biocatalysis, 4-hydroxybenzylamine serves as a potential amine donor for a class of enzymes known as ω-transaminases (ω-TAs). These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor (a ketone or aldehyde). mdpi.com This reaction is a cornerstone of green chemistry, enabling the asymmetric synthesis of valuable chiral amines, which are key building blocks for pharmaceuticals and other fine chemicals. nih.govrsc.org

The general mechanism follows a ping-pong bi-bi kinetic model. In the first half-reaction, the amine donor (e.g., 4-hydroxybenzylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding ketone (4-hydroxybenzaldehyde). In the second half-reaction, the PMP intermediate transfers the amino group to the prochiral ketone substrate, generating the desired chiral amine and regenerating the PLP cofactor for the next catalytic cycle. mdpi.com Aromatic amines like benzylamine (B48309) are effective donors in these reactions, and their use can help drive the reaction equilibrium towards product formation. rsc.org The structural similarity of 4-hydroxybenzylamine to benzylamine makes it a suitable substrate for this purpose.

Table 2: Role of 4-Hydroxybenzylamine in a General ω-Transaminase Reaction

| Reaction Phase | Enzyme State | Donor/Acceptor | Product |

| First Half-Reaction | PLP-Enzyme | 4-Hydroxybenzylamine (Amine Donor) | 4-Hydroxybenzaldehyde (B117250) |

| Second Half-Reaction | PMP-Enzyme | Prochiral Ketone (Amine Acceptor) | Chiral Amine |

4-Hydroxybenzylamine has been utilized as a substrate to investigate the active sites and specificity of various amine oxidases.

Bovine Serum Amine Oxidase (BSAO): This copper-containing enzyme is a subject of interest for its ability to oxidize primary amines. Studies involving para-substituted benzylamines, including 4-hydroxybenzylamine (p-hydroxybenzylamine), have been crucial in elucidating its reaction mechanism. The substrate binds to the active site, where it interacts with the topaquinone (B1675334) (TPQ) cofactor. The electronic properties of the substituent on the phenyl ring (like the hydroxyl group in 4-hydroxybenzylamine) influence the rates of different steps in the catalytic cycle, providing insights into the enzyme's active site chemistry.

Lysyl Oxidase: This enzyme is essential for the cross-linking of collagen and elastin (B1584352) by oxidizing specific lysine (B10760008) and hydroxylysine residues within these proteins to form reactive aldehydes. diva-portal.org The substrate specificity of lysyl oxidase is highly dependent on the amino acid sequence surrounding the target lysine residue. It preferentially acts on lysine residues within a specific protein context rather than on free, small molecule amines. Therefore, while 4-hydroxybenzylamine is a primary amine, it is not considered a typical or efficient substrate for lysyl oxidase, as it lacks the required peptidyl structure for effective binding and catalysis by this enzyme.

Spectroscopic techniques are powerful tools for studying the transient states and intermediates that form during enzymatic reactions. The interaction between 4-hydroxybenzylamine and bovine serum amine oxidase (BSAO) has been examined using such methods.

Specifically, anaerobic, rapid-scanning stopped-flow spectroscopy has been employed to monitor the changes in the UV-visible absorbance spectrum of the BSAO enzyme as it is reduced by substrates like 4-hydroxybenzylamine. This technique allows for the detection of chemical intermediates that form and decay on a millisecond timescale. By observing the appearance and disappearance of specific spectral features between 300 and 540 nm, researchers can characterize the kinetics of the formation of the substrate-reduced enzyme and other transient species along the reaction pathway. These spectroscopic studies have been instrumental in building a detailed mechanistic model of amine oxidation by copper-containing amine oxidases.

In Vitro Biological Behavior of 4-Hydroxybenzylamine Conjugates and Functionalized Materials

The incorporation of bioactive molecules into biomaterials is a key strategy in the development of advanced materials for biomedical research. The in vitro biological behavior of such functionalized materials is a critical determinant of their potential utility. This section explores the non-clinical, in vitro biological characteristics of materials conjugated with 4-hydroxybenzylamine, focusing on their impact on cellular viability and proliferation within biomaterial contexts, their integration into biomaterials for research applications, and their metabolic transformations in biological matrices.

Influence on Cellular Viability and Proliferation in Biomaterial Contexts (e.g., cell-loaded microspheres)

The biocompatibility of a biomaterial is a fundamental prerequisite for its use in any biological application. When a molecule like 4-hydroxybenzylamine is conjugated to a biomaterial, it is essential to assess its influence on the viability and proliferative capacity of cells that come into contact with it. This is particularly crucial in applications such as cell-loaded microspheres, where the material serves as a scaffold for three-dimensional cell culture.

While direct studies on the cytotoxicity of 4-hydroxybenzylamine-functionalized biomaterials are not extensively available in the reviewed literature, general principles of biomaterial biocompatibility suggest that the introduction of any new chemical moiety has the potential to affect cellular processes. For instance, studies on doxycycline (B596269) conjugated with deoxycholic acid and polyethylenimine have shown cytotoxic effects on nasal fibroblasts at higher concentrations lehigh.edu. Conversely, the primary goal of functionalizing biomaterials is often to enhance cell attachment and growth nih.gov.

The assessment of cellular viability in such contexts is typically performed using a variety of established assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for example, is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability nih.gov. Live/dead staining is another common method that uses fluorescent dyes to distinguish between living and dead cells within a cell population cultured on or within a biomaterial springernature.com.

In the context of tissue engineering, the ideal 4-hydroxybenzylamine-functionalized biomaterial would be non-toxic and either support or actively promote cellular proliferation. For example, in studies involving fibroblast-populated collagen lattices, maintaining cell viability is crucial for the desired biological outcome, and cytotoxic effects can be quantified to control the biological response nih.gov. The development of biocompatible hydrogels often involves a trade-off between mechanical properties and cell viability, with the aim of creating a supportive microenvironment for encapsulated cells researchgate.netrsc.orgumassmed.edu.

| Biomaterial Context | Key Considerations for Cellular Viability & Proliferation | Common Assessment Methods |

|---|---|---|

| Cell-loaded microspheres | - Non-toxicity of the conjugate

| - MTT assay

|

| Functionalized surfaces for cell culture | - Enhanced cell adhesion and spreading

| - Cell attachment assays

|

| Scaffolds for tissue engineering | - Biocompatibility of the bulk material

| - Histological analysis

|

Biomaterial Integration and Functionalization for Research Applications

The versatility of 4-hydroxybenzylamine, with its reactive amine and hydroxyl groups, makes it a candidate for integration into a wide array of biomaterials for various research applications nih.gov. Functionalization of biomaterials with such small molecules can impart specific chemical properties to the material, influencing its interaction with biological systems biorxiv.org.

The synthesis and characterization of biomaterials are critical steps in ensuring their suitability for a given application unime.itmdpi.comresearchgate.netcityu.edu.hk. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the successful conjugation of 4-hydroxybenzylamine to a polymer backbone. The resulting material's physical properties, such as swelling behavior in the case of hydrogels, can also be significantly altered by functionalization nih.govsemanticscholar.orgmetabolomicsworkbench.orgspringernature.com.

In the realm of tissue engineering, scaffolds can be functionalized to create a more "bioactive" environment that can actively guide cell behavior lehigh.edunih.govnih.govfrontiersin.orgresearchgate.net. For instance, the surface of a scaffold could be modified with 4-hydroxybenzylamine to enhance the attachment of specific cell types or to serve as a linker for the subsequent immobilization of growth factors or other signaling molecules. Polymeric scaffolds, both natural and synthetic, are often the subject of such modifications biorxiv.orgnih.gov.

For cell culture applications, surfaces can be functionalized to control cell adhesion and proliferation nih.govresearchgate.net. The introduction of amine groups, such as those present in 4-hydroxybenzylamine, onto a surface can alter its charge and hydrophilicity, thereby influencing how cells interact with it.

| Research Application | Role of 4-Hydroxybenzylamine Functionalization | Potential Biomaterial Platforms |

|---|---|---|

| Tissue Engineering Scaffolds | - Enhance cell attachment and proliferation

| - Hydrogels (e.g., gelatin, alginate)

|

| Cell Culture Surfaces | - Control cell adhesion and spreading

| - Polystyrene culture plates

|

| Drug Delivery Systems | - Act as a linker for drug conjugation

| - Polymeric nanoparticles

|

Metabolic Pathways and Enzymatic Transformations in Biological Matrices (e.g., erythrocytes, liver cells)

When a functionalized biomaterial is placed in a biological environment, the conjugated molecules may be subject to enzymatic degradation and metabolism. Understanding the metabolic fate of 4-hydroxybenzylamine in relevant biological matrices is crucial for predicting its long-term stability and potential biological effects. The primary sites of xenobiotic metabolism in the body are the liver and, to a lesser extent, other tissues and cell types, including erythrocytes biosynth.com.

In the liver, the metabolism of amine-containing compounds is largely carried out by two major enzyme systems: the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAO) nih.gov. In vitro models, such as liver microsomes and S9 fractions, are commonly used to study the metabolic stability and potential metabolites of new chemical entities springernature.comsemanticscholar.orgspringernature.comnih.govthermofisher.comtdl.orgfrontiersin.org. Liver S9 fractions are particularly useful as they contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a more complete picture of hepatic metabolism springernature.comsemanticscholar.orgnih.govtdl.orgfrontiersin.org.

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of a wide range of endogenous and exogenous amines nih.govunime.itnih.govresearchgate.netnih.govsigmaaldrich.com. The general reaction catalyzed by MAOs involves the conversion of an amine to an aldehyde, with the concomitant production of hydrogen peroxide and ammonia nih.gov. Given that 4-hydroxybenzylamine is a primary amine, it is a likely substrate for MAO. The resulting 4-hydroxybenzaldehyde would then be further metabolized by aldehyde dehydrogenases to 4-hydroxybenzoic acid nih.govmetabolomicsworkbench.org.

While less is known about the specific metabolic pathways of 4-hydroxybenzylamine within erythrocytes, these cells are known to possess some metabolic capabilities metabolomicsworkbench.orgmdpi.com. The biotransformation of certain compounds has been observed in red blood cells, suggesting that enzymatic processes within these cells could potentially modify 4-hydroxybenzylamine released from a biomaterial.

| Biological Matrix | Key Metabolic Enzymes | Potential Metabolic Transformations of 4-Hydroxybenzylamine | Primary Metabolites |

|---|---|---|---|

| Liver Cells (Hepatocytes) | - Monoamine Oxidases (MAO-A, MAO-B)

| - Oxidative deamination

| - 4-Hydroxybenzaldehyde

|

| Erythrocytes (Red Blood Cells) | - Various metabolic enzymes (less characterized for this substrate) | - Potential for limited enzymatic modification | - To be determined |

Emerging Research Directions and Future Perspectives for 4 Hydroxybenzylamine Hydrate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of hydroxybenzylamines often relies on methods with significant drawbacks, such as the use of high-pressure equipment, expensive catalysts, or harsh reagents like hydrobromic acid for demethylation of methoxy (B1213986) precursors. google.com Future research is increasingly directed towards the development of greener, more efficient, and economically viable synthetic routes.

Key areas for development include:

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign pathway to 4-hydroxybenzylamine (B1666329) from corresponding ketones or aldehydes under mild aqueous conditions. This approach minimizes waste and avoids the use of heavy metal catalysts.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and inherently safer processes compared to batch synthesis. The development of a flow-based synthesis for 4-hydroxybenzylamine could enable more efficient industrial-scale production.

Catalytic Hydrogenation with Earth-Abundant Metals: While routes using catalysts like Raney nickel exist, research is trending towards replacing these with catalysts based on more sustainable and less toxic earth-abundant metals like iron, cobalt, or manganese for the reductive amination of 4-hydroxybenzaldehyde (B117250).

Table 1: Comparison of Synthetic Approaches for 4-Hydroxybenzylamine

| Methodology | Starting Material | Key Reagents/Conditions | Potential Advantages | Areas for Improvement |

| Demethylation google.com | 4-Methoxybenzylamine (B45378) | Hydrobromic Acid (HBr) | Utilizes a common precursor | Use of corrosive acid, potential for waste generation |

| Reductive Amination | 4-Hydroxybenzaldehyde | H₂, Ammonia (B1221849), Metal Catalyst (e.g., Raney Ni) | Direct conversion of aldehyde | Requires high-pressure hydrogen, catalyst cost/toxicity |

| Biocatalysis (Future) | 4-Hydroxybenzaldehyde derivative | Transaminase enzymes | High selectivity, mild conditions, sustainable | Enzyme stability and cost, substrate scope |

| Flow Synthesis (Future) | Various | Optimized reagents in a continuous reactor | High efficiency, safety, scalability | Initial setup cost, process optimization required |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The dual functionality of 4-hydroxybenzylamine provides a rich platform for discovering new chemical transformations. Its ability to act as both a hydrogen bond donor (O-H) and acceptor (N), as well as a nucleophile, opens pathways to complex molecular architectures. nih.gov